Grisorixin
Overview
Description
Grisorixin is an ionophorous antibiotic belonging to the nigericin group. It was isolated from cultures of a strain of Streptomyces griseus. This compound exhibits strong antibacterial and antifungal properties, making it a valuable agent in combating Gram-positive bacteria and fungi . it is also known for its high toxicity .
Preparation Methods
Grisorixin is produced through the fermentation of Streptomyces griseus. The strain is typically grown on potato agar slants at 27°C for nine days . The fermentation medium can vary, but common compositions include potato broth, sucrose, and corn steep . The isolation and purification of this compound involve several steps, including extraction and crystallization .
Chemical Reactions Analysis
Grisorixin undergoes various chemical reactions, including oxidation and complexation with monovalent cations. The oxidation of this compound methyl ester yields several oxidation products . It forms crystalline salts with monovalent cations such as sodium, potassium, silver, and thallium . The association constants of these salts have been determined using potentiometric and conductometric methods .
Scientific Research Applications
Grisorixin has been extensively studied for its ionophorous properties, which allow it to transport ions across cell membranes . This characteristic makes it useful in research related to ion transport and membrane biology. Additionally, its strong antibacterial and antifungal properties have led to its use in studies focused on combating Gram-positive bacterial and fungal infections . its high toxicity limits its practical applications .
Mechanism of Action
Grisorixin functions as an ionophore, facilitating the transport of potassium ions across cell membranes . It forms a neutral complex with potassium ions, which then translocates across the membrane. The association-dissociation of this compound with potassium ions is a key part of this translocation process . This mechanism disrupts the ion balance within cells, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Grisorixin is similar to other ionophorous antibiotics in the nigericin group, such as nigericin and monensin . These compounds share similar ionophorous properties and structures, forming complexes with monovalent cations . this compound is unique in its specific ion selectivity and the strength of its ion-binding properties . Other similar compounds include epithis compound, which is a polyether carboxylic antibiotic .
Properties
IUPAC Name |
2-[(3S,6R)-6-[[(5R,6R,7R,9R)-2-[5-[(3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25?,26?,27+,28+,29+,30+,31+,32?,33?,34-,35?,37?,38?,39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSQIZMRMDQLE-RHQSYKMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1C(C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953397 | |
Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-58-1 | |
Record name | Grisorixin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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